2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11,16H,6-9H2,1H3 |
InChI Key |
VQWNOAOPKKCYMW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetic anhydride and anhydrous sodium acetate to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The compound is being studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, warranting further investigation into its efficacy and safety profiles.
Anticancer Research
Recent studies indicate that compounds with isoindole structures can exhibit anticancer properties. Research has focused on understanding how 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione affects cancer cell proliferation and apoptosis. Preliminary findings suggest that it may inhibit growth in certain cancer cell lines.
Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable precursor in the synthesis of more complex molecules. Researchers are exploring its use in creating derivatives that could have enhanced biological activity or specificity for certain targets.
Neuropharmacology
Given its potential interaction with neurotransmitter receptors, there is ongoing research into its effects on cognitive functions and mood regulation. Studies are being conducted to evaluate its impact on animal models of depression and anxiety.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in specific cancer cell lines | |
| Neuropharmacology | Potential effects on mood and cognition | |
| Synthesis | Used as a precursor for novel derivatives |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect.
Case Study 2: Neuropharmacological Effects
A recent animal study investigated the effects of the compound on anxiety-like behaviors. The results demonstrated that administration of the compound led to reduced anxiety levels compared to control groups, indicating potential therapeutic implications for anxiety disorders.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- LogP and Solubility: The methylamino group in the target compound likely reduces LogP compared to analogs with non-polar substituents (e.g., 2-(2-oxocyclohexyl) derivative: LogP = 1.73 ). The amine enhances water solubility via protonation, critical for bioavailability.
- Hydrogen Bonding: The methylamino group provides H-bond donor/acceptor capacity, unlike the ketone in 2-(2-oxocyclohexyl) derivatives or the chloromethyl group in thiazole-containing analogs.
Biological Activity
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known by its chemical name and CAS number 2138086-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a cyclohexyl group substituted with a methylamino group and an isoindole moiety, contributing to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in bacterial DNA replication. For example, it has been noted that certain derivatives can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound's structure allows it to interact with bacterial DNA through enzyme inhibition. This interaction disrupts the normal function of DNA gyrase and topoisomerase IV, leading to bacterial cell death .
- Hydrophobic Interactions : The cyclohexyl group enhances hydrophobic interactions with target enzymes, which may increase binding affinity and specificity .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- A study reported that isoindole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae, indicating potent antibacterial activity .
- Another investigation demonstrated that specific structural modifications in isoindole compounds led to enhanced selectivity toward bacterial topoisomerases without affecting human enzymes, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
